molecular formula C18H16ClN3O2 B7717009 N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide

Cat. No. B7717009
M. Wt: 341.8 g/mol
InChI Key: SQDPXVGFRWFMAE-UHFFFAOYSA-N
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Description

N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, commonly known as CM-272, is a small molecule compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of oxadiazole derivatives and has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of CM-272 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. The compound binds to the colchicine binding site of tubulin and prevents the formation of microtubules, resulting in the arrest of the cell cycle at the G2/M phase. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
CM-272 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tubulin polymerization, and suppress tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272.

Advantages and Limitations for Lab Experiments

One of the advantages of CM-272 is its high potency in inhibiting tubulin polymerization, which makes it a potential candidate for cancer therapy. It has also been found to have low toxicity levels, making it a safe candidate for pre-clinical studies. However, the synthesis of CM-272 is complicated and requires several steps, which can limit its availability for lab experiments. In addition, the compound has poor solubility, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of CM-272. One of the potential directions is the optimization of the synthesis method to improve the yield and availability of the compound. Another direction is the modification of the structure of CM-272 to enhance its solubility and bioavailability. In addition, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. Finally, the efficacy and safety of CM-272 need to be tested in clinical trials to determine its potential as a cancer therapy.
Conclusion:
In conclusion, CM-272 is a promising small molecule compound that has shown potential in inhibiting cancer cell growth and suppressing tumor growth. It has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. However, further studies are required to fully understand the biochemical and physiological effects of CM-272 and its potential therapeutic applications. The optimization of the synthesis method, modification of the structure, and clinical trials are some of the future directions for the research and development of CM-272.

Synthesis Methods

The synthesis of CM-272 involves the condensation reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction with 4-methylbenzoyl chloride and finally, the cyclization of the resulting intermediate with phosphoryl chloride. The yield of the synthesis is reported to be around 50%.

Scientific Research Applications

CM-272 has been extensively studied for its potential therapeutic applications. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. It has also been found to be effective in suppressing tumor growth in animal models. In addition, CM-272 has shown anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-11-3-5-14(6-4-11)17(23)20-12(2)18-21-16(22-24-18)13-7-9-15(19)10-8-13/h3-10,12H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDPXVGFRWFMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide

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